BenchChemオンラインストアへようこそ!

1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid

Medicinal Chemistry ADME Prediction Physicochemical Property Profiling

1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic building block defined by a 5-bromopyrimidine group linked to the N‑1 position of an azetidine‑3‑carboxylic acid scaffold. The compound (C₈H₈BrN₃O₂, MW 258.07 g/mol) is supplied at purities typically ≥95% or ≥98% by multiple vendors.

Molecular Formula C8H8BrN3O2
Molecular Weight 258.07 g/mol
CAS No. 1706440-68-7
Cat. No. B1470874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid
CAS1706440-68-7
Molecular FormulaC8H8BrN3O2
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=C(C=N2)Br)C(=O)O
InChIInChI=1S/C8H8BrN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKeyYDQCSZVMYCOXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1706440-68-7): An Enabling Building Block for Heterocycle-Focused Discovery


1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic building block defined by a 5-bromopyrimidine group linked to the N‑1 position of an azetidine‑3‑carboxylic acid scaffold. The compound (C₈H₈BrN₃O₂, MW 258.07 g/mol) is supplied at purities typically ≥95% or ≥98% by multiple vendors . Its primary differentiation for procurement derives from the orthogonal reactivity of the aryl bromide at pyrimidine C‑5, which provides a chemically addressable handle for Pd‑catalyzed cross‑coupling, while the strained azetidine core and free carboxylic acid enable subsequent amide coupling or scaffold‑diversification steps [1]. These features place the compound at the intersection of fragment‑based design libraries, DNA‑encoded library (DEL) synthesis, and iterative parallel medicinal chemistry campaigns.

Why 1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic Acid Cannot Be Replaced by Close Analogs


In‑class compounds such as 1‑(pyrimidin‑2‑yl)azetidine‑3‑carboxylic acid (CAS 1289387‑31‑0) or 1‑(5‑chloropyrimidin‑2‑yl)azetidine‑3‑carboxylic acid (CAS 1289386‑16‑8) differ by a single halogen substitution, yet this difference creates a bifurcation in synthetic utility and SAR potential . The bromine atom at the pyrimidine 5‑position is a uniquely enabling leaving group for oxidative addition with Pd(0), granting access to Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings that are markedly slower or require more forcing conditions with the 5‑chloro congener [1]. The 5‑fluoro analog (CAS 1289387‑13‑8) is essentially inert to cross‑coupling, while the non‑halogenated parent compound offers no post‑assembly diversification. Procurement of the bromo‑substituted scaffold therefore avoids costly and time‑consuming late‑stage halogenation or exchange steps, directly reducing the number of synthetic operations in hit‑to‑lead progression [2].

Head-to-Head Physicochemical and Reactivity Differentiation of 1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic Acid


Comparative Lipophilicity: ACD/LogP and LogD Values Across the Halogen Series

The ACD/Labs Percepta platform predicted values highlight that the 5‑bromo substitution imparts higher lipophilicity compared to the 5‑chloro, 5‑fluoro, and unsubstituted pyrimidine analogs. Specifically, the predicted LogP for the bromo compound is 1.28 , while the 5‑chloro analog has a predicted LogP of approximately 0.95 . The 5‑fluoro analog exhibits a LogP of approximately 0.51, and the parent pyrimidine compound has a LogP of approximately 0.17. This increase in lipophilicity, while still within drug‑like space (Rule of 5 violations = 0 ), can directly impact membrane permeability and cellular potency, making the bromo compound a superior starting point for fragment growth when target access requires higher logD.

Medicinal Chemistry ADME Prediction Physicochemical Property Profiling

Predicted Aqueous Solubility Differentiation: LogD pH 7.4 and Polar Surface Area

Despite increased LogP, the predicted ACD/LogD at pH 7.4 for the bromo compound is –2.31 , indicating significant ionization of the carboxylic acid under physiological conditions. The polar surface area (PSA) is 66 Ų for all three halogenated analogs , well below the 140 Ų threshold for oral absorption. This combination of moderate lipophilicity, high polarity at physiological pH, and conserved PSA suggests that the bromo compound maintains aqueous solubility comparable to the chloro analog, while offering the distinct advantage of a more reactive handle for subsequent derivatization.

Drug-Likeness Biopharmaceutical Classification Permeability-Solubility Balance

Differential Utility for Pd‑Catalyzed Cross‑Coupling: 5‑Bromo vs. 5‑Chloro Reactivity

Aryl bromides are well‑established as optimal substrates for Pd(0)‑catalyzed oxidative addition, with a reactivity order of Ar‑I > Ar‑Br >> Ar‑Cl under standard Suzuki–Miyaura conditions. 5‑Bromopyrimidine derivatives have been explicitly employed in Suzuki cross‑couplings with heteroaryl boronic acids using Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4‑dioxane at 95 °C, yielding heteroarylpyrimidine products in 64‑98% yield [1]. By contrast, analogous 5‑chloropyrimidine substrates require significantly more forcing conditions (elevated temperature >110 °C, stronger bases, or specialized ligands such as SPhos or XPhos to achieve comparable conversions) [2]. The 5‑fluoro‑ and unsubstituted pyrimidine variants are essentially inert to most Pd(0) couplings without prior metallation. This intrinsic reactivity difference means that procurement of 1‑(5‑bromopyrimidin‑2‑yl)azetidine‑3‑carboxylic acid is logically prioritized by synthetic chemists designing modular, divergent library syntheses.

Suzuki–Miyaura Coupling Bond Disconnection Strategy Late‑Stage Functionalization

Industrial‑Scale Procurement Accessibility: Commercial Availability and Purity Benchmarks

A survey of commercial suppliers (Leyan, ChemSrc, CymitQuimica) indicates that 1‑(5‑bromopyrimidin‑2‑yl)azetidine‑3‑carboxylic acid is readily available at purities of 95% and 98% (HPLC) in multi‑gram quantities . In contrast, the 5‑iodo analog, which would offer even higher cross‑coupling reactivity, is not commercially listed, while the 5‑chloro analog is listed with a lower typical purity of 95% from fewer vendors. The bromo compound therefore occupies a unique procurement sweet spot: it delivers near‑maximal coupling reactivity while maintaining robust commercial supply and quality, a prerequisite for large‑scale parallel medicinal chemistry and internal library synthesis.

Chemical Supply Chain Quality Assurance High-Throughput Chemistry Support

Limitations Disclosure: Absence of Direct Comparative Bioactivity Data

As of May 2026, no peer‑reviewed report directly compares the biochemical or cellular potency of 1‑(5‑bromopyrimidin‑2‑yl)azetidine‑3‑carboxylic acid with its 5‑chloro, 5‑fluoro, or unsubstituted analogs against a defined protein target [1]. The BindingDB entry BDBM50236910 (CHEMBL4083412), which contains ALDH2 inhibition data (Ki = 2400 nM, IC₅₀ = 4600 nM), was initially considered but verified to correspond to a different chemotype (C₁₁H₈BrNO₃) and is not attributable to the target compound [2]. Any procurement decisions based on target‑specific activity must therefore be preceded by internal profiling. The differentiation evidence provided in this guide rests entirely on physicochemical predictions and well‑established class‑level reactivity trends.

Data Gaps Target Engagement Pharmacological Profiling

Where 1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic Acid (CAS 1706440-68-7) Delivers Maximum Impact


Divergent Library Synthesis in Kinase-Targeted Drug Discovery

The bromine at pyrimidine C‑5 enables sequential Suzuki diversification of a common core followed by amide coupling at the carboxylic acid. This is directly aligned with the azetidine‑pyrimidine kinase inhibitor chemotype described in US20240425496A1 [1]. Using the bromo scaffold allows medicinal chemists to generate >100 analogs from one intermediate in two steps, leveraging the C–Br bond’s reactivity advantage over C–Cl (quantified in Section 3) to ensure consistently high isolated yields. Procurement of the brominated building block for a kinase‑focused fragment growth library is justified by the predicted LogP of 1.28 , which maps to the kinase ATP‑site lipophilicity envelope.

DNA-Encoded Library (DEL) Synthesis Requiring Orthogonal Functionalization

DEL technology demands building blocks with chemically addressable orthogonal handles that survive on‑DNA chemistry cycles. The carboxylic acid moiety permits DNA attachment via amide bond formation, while the aryl bromide remains intact for on‑DNA cross‑coupling [1]. The 5‑chloro analog would require ligand‑optimized Pd conditions that may compromise DNA integrity, and the 5‑fluoro analog is unreactive. The bromo compound’s intermediate reactivity (Ar‑Br oxidative addition, quantified in Section 3) is optimal for standard Pd(PPh₃)₂Cl₂ conditions tolerated by DNA. Procuring this specific building block thus enables higher DEL library diversity with a validated experimental protocol.

Structure–Activity Relationship (SAR) Exploration around the Azetidine Carboxylate Hydrogen Bond Network

In fragment‑based drug design, the azetidine‑3‑carboxylic acid group forms strong hydrogen bonds with cognate protein residues. Systematic halogen substitution on the pyrimidine modulates lipophilicity and electronic character without altering the azetidine‑acid pharmacophore, as evidenced by the identical PSA of 66 Ų across the series (Section 3). The bromo scaffold’s LogP of 1.28 and LogD₇.₄ of –2.31 [1] make it the most lipophilic member, shifting the balance toward better passive permeability while retaining solubility. Researchers comparing bromo, chloro, and fluoro analogs in a single SAR campaign gain precise pharmacokinetic tuning while maintaining identical pharmacophore geometry.

Large‑Scale Medicinal Chemistry Support in Contract Research Organizations (CROs)

CROs executing hit‑to‑lead projects on tight timelines require building blocks that are commercially available at high purity and predictable reactivity. Verified commercial availability at 98% purity [1] eliminates the need for in‑house purification before automated parallel synthesis. The bromo compound’s documented Suzuki coupling yields of ≥64% [2] ensure high success rates in plate‑based synthesis, directly reducing cycle time and cost per compound. Selecting this building block over the less reactive chloro variant (typically requiring specialized ligands and higher catalyst loadings) is a prudent procurement decision that lowers operational risk in fee‑for‑service chemistry.

Quote Request

Request a Quote for 1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.